molecular formula C16H10Cl2N2O B14921736 2,4-dichloro-N'-[(1E)-3-phenylprop-2-yn-1-ylidene]benzohydrazide

2,4-dichloro-N'-[(1E)-3-phenylprop-2-yn-1-ylidene]benzohydrazide

Cat. No.: B14921736
M. Wt: 317.2 g/mol
InChI Key: FCLFGFVRFQZBLV-VXLYETTFSA-N
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Description

2,4-dichloro-N’-[(1E)-3-phenylprop-2-yn-1-ylidene]benzohydrazide is an organic compound characterized by its unique structure, which includes two chlorine atoms, a phenyl group, and a prop-2-yn-1-ylidene moiety

Preparation Methods

The synthesis of 2,4-dichloro-N’-[(1E)-3-phenylprop-2-yn-1-ylidene]benzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with an appropriate alkyne derivative under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,4-dichloro-N’-[(1E)-3-phenylprop-2-yn-1-ylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, with reagents like sodium methoxide or potassium thiolate, forming substituted products.

Scientific Research Applications

2,4-dichloro-N’-[(1E)-3-phenylprop-2-yn-1-ylidene]benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-[(1E)-3-phenylprop-2-yn-1-ylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2,4-dichloro-N’-[(1E)-3-phenylprop-2-yn-1-ylidene]benzohydrazide include:

    2,4-dichloro-N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide: This compound has a similar structure but with a hydroxyphenyl group instead of a phenylprop-2-yn-1-ylidene moiety.

    2,4-dichloro-N’-[(1E)-propylidene]benzohydrazide: This compound features a propylidene group, differing from the phenylprop-2-yn-1-ylidene group in the target compound.

Properties

Molecular Formula

C16H10Cl2N2O

Molecular Weight

317.2 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-3-phenylprop-2-ynylideneamino]benzamide

InChI

InChI=1S/C16H10Cl2N2O/c17-13-8-9-14(15(18)11-13)16(21)20-19-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-11H,(H,20,21)/b19-10+

InChI Key

FCLFGFVRFQZBLV-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C#C/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C#CC=NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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